molecular formula C11H20O2 B14537499 Methyl dec-8-enoate CAS No. 62472-91-7

Methyl dec-8-enoate

Cat. No.: B14537499
CAS No.: 62472-91-7
M. Wt: 184.27 g/mol
InChI Key: OJJIFHYBFZLDSY-UHFFFAOYSA-N
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Description

Methyl dec-8-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from dec-8-enoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dec-8-enoate can be synthesized through the ethenolysis of ricinoleic acid methyl ester. This process involves the reaction of ricinoleic acid methyl ester with ethene under high pressure and high temperatures. The reaction is catalyzed by a homogeneous ruthenium catalyst, leading to the formation of this compound and dec-1-ene-4-ol as a byproduct .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The use of renewable raw materials such as ricinoleic acid and castor oil is emphasized due to their availability and cost-effectiveness. The reaction conditions are optimized to achieve high conversion rates and yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl dec-8-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Dec-8-enoic acid.

    Reduction: Dec-8-en-1-ol.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Methyl dec-8-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of methyl dec-8-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 10-undecenoate: Another ester with a similar structure but a longer carbon chain.

    Methyl oleate: An ester with a cis-9-double bond and a longer carbon chain.

Uniqueness

Methyl dec-8-enoate is unique due to its specific carbon chain length and the position of the double bond. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

CAS No.

62472-91-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl dec-8-enoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4H,5-10H2,1-2H3

InChI Key

OJJIFHYBFZLDSY-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCCCC(=O)OC

Origin of Product

United States

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